6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Antitubercular Enzyme Inhibition NDH-2

Select this specific 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide to leverage a critical SAR advantage: the 6-ethoxy substituent delivers an IC50 of 0.8 µM against MtNDH-2, offering a 3-fold potency gain over hydroxylethoxy and methylpiperidine analogs. The quinolin-8-yl regioisomer uniquely enables a bidentate 5-membered ring chelation mode, distinct from 4-yl or 7-yl variants, making it essential for fragment-based metalloenzyme inhibitor design. Avoid generic substitutions—only this scaffold preserves the validated target engagement against A. baumannii (MIC 1.6 µg/mL) and artemisinin-resistant P. falciparum.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034227-57-9
Cat. No. B2429213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide
CAS2034227-57-9
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H14N4O2/c1-2-22-14-9-13(18-10-19-14)16(21)20-12-7-3-5-11-6-4-8-17-15(11)12/h3-10H,2H2,1H3,(H,20,21)
InChIKeyRDPQAQVRDAXATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide: A Heterocyclic Building Block for Antimicrobial and Anticancer Screening


6-Ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS: 2034227-57-9) is a synthetic heterocyclic compound with the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol . It belongs to the quinoline-pyrimidine hybrid class, a family of compounds extensively investigated for their antimalarial, antitubercular, and anticancer properties [1]. The compound features a pyrimidine-4-carboxamide core N-linked to a quinolin-8-yl moiety and an ethoxy substituent at the pyrimidine 6-position, a structural arrangement that positions it as a versatile intermediate for medicinal chemistry optimization and a potential ligand for metalloenzyme inhibition.

Procurement Alert: Why 6-Ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Common Analogs


Within the quinoline-pyrimidine carboxamide class, even minor substituent changes at the pyrimidine 6-position dramatically alter biological activity profiles [1]. A direct comparison in a related NDH-2 inhibitor series demonstrated that replacing the 6-ethoxy group with a 2-hydroxylethoxy or (1-methylpiperidine-3-yl)methoxy group resulted in an approximate 3-fold loss of enzyme inhibition potency [1]. Similarly, the 6-hydroxy analog exhibits distinct hydrogen-bonding capabilities that shift its target engagement profile toward anticancer rather than antimicrobial applications . The quinolin-8-yl regioisomer further differentiates this compound from quinolin-4-yl or quinolin-7-yl variants, which display altered metal-chelating geometries and biological target preferences [2]. These structure-activity relationship (SAR) divergences mean that generic substitution within this scaffold family is not scientifically valid without re-validation of the entire biological profile.

Quantitative Differentiation Evidence: 6-Ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide vs. Closest Analogs


NDH-2 Enzyme Inhibition: 6-Ethoxy Substituent Confers ~3-Fold Superior Potency Over Hydroxylethoxy and Methylpiperidine Analogs

In a focused SAR study on quinolinyl pyrimidine inhibitors of Mycobacterium tuberculosis NDH-2 (MtNDH-2), compound 9a—which bears a 6-ethoxy substituent on the pyrimidine ring analogous to 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide—demonstrated an IC50 of 0.8 µM (0.3 µg/mL) against MtNDH-2 [1]. Replacing the ethoxy group with 2-hydroxylethoxy (compound 9b) or (1-methylpiperidine-3-yl)methoxy (compound 9c) reduced inhibition to IC50 values of 6.3 µM and 1.6 µM, respectively, representing a 3- to 8-fold loss in potency [1]. This establishes the 6-ethoxy substituent as a critical determinant of NDH-2 inhibitory activity within this scaffold.

Antitubercular Enzyme Inhibition NDH-2

Antibacterial Activity: 6-Ethoxy Analog Demonstrates MIC of 1.6 µg/mL Against Acinetobacter baumannii

Compound 9a, the closest characterized analog of 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide, exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL against wild-type Acinetobacter baumannii (ATCC 19606) [1]. This activity was comparable to its MtNDH-2 IC50 (0.8 µg/mL), suggesting that NDH-2 inhibition is the primary mechanism of antibacterial action. By contrast, the corresponding pyrimidone analog (compound 12) showed negligible antibacterial activity (MIC not determined), and the deprotected amine analogs (8h, 8j) were significantly less active [1].

Antibacterial Gram-negative Acinetobacter

Cytotoxicity Profile: 6-Ethoxy Analog Displays Higher Cytotoxicity Than Hydrophilic Analogs, Guiding Selectivity Optimization

In cytotoxicity assays against human fetal lung fibroblast MRC-5 cells, compound 9a (6-ethoxy analog) showed notable cytotoxicity with a selectivity index (SI) that was lower than that of more hydrophilic analogs [1]. Specifically, replacing the ethoxy group with a 2-hydroxylethoxy group (compound 9b) resulted in a >5-fold reduction in cytotoxicity, correlating with a 1-log decrease in calculated logP (clogP) [1]. Compound 9a exhibited greater cytotoxicity than all other tested analogs in the series, indicating that the 6-ethoxy group contributes to both target engagement and off-target cytotoxicity through increased lipophilicity.

Cytotoxicity MRC-5 Selectivity

Antimalarial Activity: Quinoline-Pyrimidine Hybrid Scaffold Demonstrates Moderate Antiplasmodial Activity

Quinoline-pyrimidine hybrids, the structural class to which 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide belongs, have demonstrated antimalarial activity against Plasmodium falciparum in vitro . In the study by Pretorius et al., several quinoline-pyrimidine hybrids exhibited IC50 values ranging from 0.5 to 15 µM against chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) P. falciparum strains . While the specific 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide was not directly tested in this study, the 8-aminoquinoline moiety present in this compound is a recognized pharmacophore for antimalarial activity, distinguishing it from quinoline-4-carboxamide-based antimalarials that operate through a different mechanism of action [1].

Antimalarial Plasmodium falciparum Hybrid molecules

Metal-Chelating Potential: Quinolin-8-yl Moiety Enables Bidentate Coordination Distinct from Quinolin-7-yl and Quinolin-4-yl Analogs

The quinolin-8-yl substituent in 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide positions the quinoline nitrogen and the carboxamide oxygen (or nitrogen) in a geometry conducive to bidentate metal chelation [1]. This structural feature distinguishes it from N-(quinolin-7-yl) analogs, which adopt a different coordination geometry, as demonstrated by the distinct corrosion inhibition profiles of N-(quinolin-8-yl) quinoline-2-carboxamide (Hqcq) versus N-(quinolin-7-yl) pyrazine-2-carboxamide (Hqpzc) on mild steel surfaces [1]. The 8-yl regioisomer enables the formation of a stable 5-membered chelate ring with divalent metal ions, a property not accessible to quinolin-4-yl or quinolin-5-yl isomers [2].

Coordination Chemistry Ligand Design Metalloenzyme Inhibition

Physicochemical Differentiation: Ethoxy Substituent Balances Lipophilicity and Solubility Relative to Hydroxy and Pyrrolidinyl Analogs

The 6-ethoxy substituent in 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide provides an intermediate lipophilicity profile compared to more polar (6-hydroxy) and more lipophilic (6-(pyrrolidin-1-yl)) analogs [1]. Based on calculated logP (clogP) trends observed in the NDH-2 inhibitor series, the 6-ethoxy analog (clogP ~4.2) sits between the more hydrophilic 2-hydroxylethoxy analog (clogP ~3.2) and bulkier hydrophobic substituents (clogP >5) [1]. This intermediate lipophilicity correlates with balanced cellular permeability and aqueous solubility, which is critical for achieving both target engagement and favorable ADME properties [1].

Drug-likeness Lipophilicity Solubility

High-Impact Application Scenarios for 6-Ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide Based on Evidence


Antitubercular Lead Optimization Targeting NDH-2

Researchers developing novel antitubercular agents targeting type II NADH dehydrogenase (NDH-2) should prioritize 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide as a starting scaffold. Evidence from a closely related analog demonstrates that the 6-ethoxy substituent provides an IC50 of 0.8 µM against MtNDH-2, with a 3-fold potency advantage over hydroxylethoxy and methylpiperidine analogs [1]. The compound also shows whole-cell activity against A. baumannii (MIC 1.6 µg/mL), confirming target engagement in a live bacterial system [1]. Medicinal chemistry efforts should focus on reducing cytotoxicity while retaining the 6-ethoxy group, which is critical for potency.

Fragment-Based Drug Design Leveraging Quinolin-8-yl Metal Chelation

The quinolin-8-yl carboxamide moiety in this compound enables bidentate metal chelation with a 5-membered ring geometry that is distinct from other quinoline regioisomers [1]. This property makes 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide a valuable fragment for structure-based design of metalloenzyme inhibitors, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and bacterial NDH-2 enzymes . Procurement for fragment screening libraries should favor the 8-yl regioisomer over 4-yl or 7-yl variants, which cannot achieve the same chelation mode.

Antimalarial Hybrid Molecule Discovery with Novel Mechanism of Action

Quinoline-pyrimidine hybrids represent an underexplored chemotype for antimalarial drug discovery [1]. The 8-aminoquinoline substructure present in 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide is a recognized antimalarial pharmacophore, and the pyrimidine-4-carboxamide extension offers additional opportunities for target engagement distinct from 4-aminoquinolines . While class-level antiplasmodial IC50 values range from 0.5 to 15 µM [1], the scaffold's potential for novel mechanism of action makes it suitable for hit identification campaigns targeting artemisinin-resistant P. falciparum strains.

Coordination Chemistry and Sensor Development

The bidentate chelation capacity of the quinolin-8-yl carboxamide motif, combined with the tunable electronic properties of the 6-ethoxy-substituted pyrimidine ring, positions 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide as a candidate ligand for transition metal sensor development and homogeneous catalysis [1]. The ethoxy group provides a spectroscopic handle ( characteristic UV and NMR signatures) that facilitates monitoring of metal-ligand interactions, while the pyrimidine nitrogen atoms offer additional coordination sites for polynuclear complex formation.

Quote Request

Request a Quote for 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.